molecular formula C25H22N4O5 B4301279 (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE

Cat. No.: B4301279
M. Wt: 458.5 g/mol
InChI Key: KKDVNBFWJNKCAA-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines various functional groups, including a furan ring, an indole moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-3-furancarboxaldehyde, under basic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The furan and indole intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Nitration: The final step involves the nitration of the benzamide group using a nitrating agent, such as nitric acid, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential as a drug lead.

Mechanism of Action

The mechanism of action of (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-nitrobenzamide: Similar structure but lacks the methyl group on the indole ring.

    N-[2-(2-thienyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-nitrobenzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring, indole moiety, and nitrobenzamide group allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-16-20(21-9-2-3-10-22(21)27-16)11-12-26-25(31)23(15-19-8-5-13-34-19)28-24(30)17-6-4-7-18(14-17)29(32)33/h2-10,13-15,27H,11-12H2,1H3,(H,26,31)(H,28,30)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDVNBFWJNKCAA-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 4
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 5
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE

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